molecular formula C7H12ClN3O B2865009 2-(1H-Imidazol-2-yl)morpholine CAS No. 1420792-10-4

2-(1H-Imidazol-2-yl)morpholine

Cat. No.: B2865009
CAS No.: 1420792-10-4
M. Wt: 189.64
InChI Key: ZHULPOIHUYSPCZ-RGMNGODLSA-N
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Description

2-(1H-Imidazol-2-yl)morpholine is a heterocyclic compound that combines the structural features of both imidazole and morpholine Imidazole is a five-membered ring containing two nitrogen atoms, while morpholine is a six-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Imidazol-2-yl)morpholine can be achieved through several methods. One common approach involves the reaction of imidazole with morpholine under specific conditions. For instance, the reaction can be carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction between the imidazole and morpholine .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions: 2-(1H-Imidazol-2-yl)morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydride, potassium carbonate.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms of the compound .

Scientific Research Applications

2-(1H-Imidazol-2-yl)morpholine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(1H-Imidazol-2-yl)morpholine involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The imidazole ring is known to interact with metal ions and other functional groups, which can influence the compound’s activity and selectivity .

Comparison with Similar Compounds

    Imidazole: A five-membered ring containing two nitrogen atoms.

    Morpholine: A six-membered ring containing both nitrogen and oxygen atoms.

    2-(1H-Imidazol-1-yl)ethanol: A compound with similar structural features but different functional groups.

Uniqueness: 2-(1H-Imidazol-2-yl)morpholine is unique due to its combination of imidazole and morpholine rings, which imparts distinct chemical and biological properties. This dual functionality allows the compound to participate in a wider range of reactions and applications compared to its individual components .

Properties

IUPAC Name

2-(1H-imidazol-2-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-2-10-7(9-1)6-5-8-3-4-11-6/h1-2,6,8H,3-5H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMGHOGSBGFJQQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C2=NC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1420792-10-4
Record name 2-(1H-imidazol-2-yl)morpholine
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